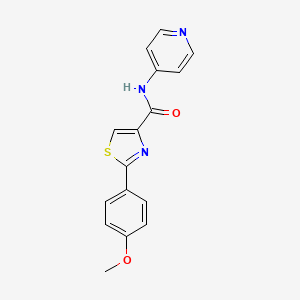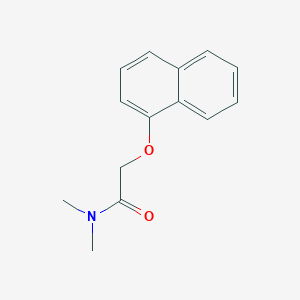
2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide, also known as PTTB, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. PTTB belongs to the class of thiazole-containing molecules and has been shown to exhibit promising biological activities.
作用机制
The mechanism of action of 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide has been shown to inhibit the activity of the PI3K/Akt/mTOR pathway, which is a critical signaling pathway that is often dysregulated in cancer cells.
Biochemical and Physiological Effects:
2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide has been shown to exhibit various biochemical and physiological effects. In addition to its anti-tumor activity, 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide has been shown to exhibit anti-inflammatory activity, antioxidant activity, and neuroprotective activity. 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
One of the main advantages of 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide for lab experiments is its high potency and specificity. 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide has been shown to exhibit potent anti-tumor activity at low concentrations, making it an attractive candidate for further study. However, one of the limitations of 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide is its poor solubility in water, which can make it difficult to work with in certain experimental settings.
未来方向
There are several future directions for the study of 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide. One area of interest is the development of 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide analogs with improved solubility and bioavailability. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide and its potential applications in various disease models. Finally, the development of 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide-based therapeutics for the treatment of cancer and other diseases is an area of active research.
合成方法
The synthesis of 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide can be achieved through a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to produce 2-(4-methoxyphenyl)-1,3-thiazole-4-carboxylic acid hydrazide. This intermediate is then reacted with pyridine-4-carboxylic acid to form 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide.
科学研究应用
2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide has been extensively studied for its potential applications in various scientific research fields. One of the most promising applications of 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide is in the field of cancer research. 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide has been shown to exhibit anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Additionally, 2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest.
属性
IUPAC Name |
2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-21-13-4-2-11(3-5-13)16-19-14(10-22-16)15(20)18-12-6-8-17-9-7-12/h2-10H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHUCHZOHJLYVFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-pyridin-4-yl-1,3-thiazole-4-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-(1-Adamantyl)phenoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol;dihydrochloride](/img/structure/B7480993.png)
![N1-[4-(1,3-oxazol-5-yl)phenyl]-2-chloroacetamide](/img/structure/B7481000.png)
![4-[[4-(4-Methoxybenzoyl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B7481006.png)



![4-(difluoromethoxy)-N-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]benzamide](/img/structure/B7481042.png)





![N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7481076.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]benzamide](/img/structure/B7481085.png)